N-(5-chloro-2-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-22-16-3-2-14(18)10-15(16)19-17(21)20-7-4-12(5-8-20)13-6-9-23-11-13/h2-3,6,9-12H,4-5,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKZKKJEKKIUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of piperidine, including compounds similar to this compound, exhibit significant antimicrobial activity. A study on related piperidine carboxamides showed promising results against various pathogens, suggesting that this class of compounds could serve as effective antimicrobial agents.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 0.25 | 0.5 |
| 2 | Escherichia coli | 0.5 | 1.0 |
| 3 | Pseudomonas aeruginosa | 0.75 | 1.5 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Anticancer Activity
The compound has also been studied for its anticancer potential. A notable study demonstrated that piperidine derivatives could inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases associated with tumor growth.
Case Study: Anticancer Activity
In a study focusing on the inhibition of anaplastic lymphoma kinase (ALK), a related piperidine compound showed an IC50 value of , indicating strong inhibitory activity. The structural analysis revealed unique binding interactions that enhance its potency against cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives. Modifications to the phenyl and thiophene groups have been shown to significantly affect the compound's efficacy.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased solubility and bioavailability |
| Chlorination | Enhanced binding affinity to targets |
| Thiophene substitution | Improved antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
